molecular formula C16H25N3O4 B13928969 5-(tert-Butyl) 3-ethyl 7,7-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

5-(tert-Butyl) 3-ethyl 7,7-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

Cat. No.: B13928969
M. Wt: 323.39 g/mol
InChI Key: UFXUMJNRMSJLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(tert-Butyl) 3-ethyl 7,7-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate is a key synthetic intermediate in medicinal chemistry, specifically serving as a versatile scaffold for the construction of pharmaceutically relevant pyrazolopyridine derivatives. This fused bicyclic system is of significant interest in the development of novel kinase inhibitors, as the pyrazolo[4,3-c]pyridine core can function as a purine isostere, effectively competing with ATP for binding in the catalytic pockets of various kinases [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8391623/]. Researchers utilize this specific diester-protected compound to efficiently access a diverse array of functionalized analogs; the tert-butyl and ethyl carboxylate groups offer orthogonal deprotection strategies, enabling sequential and selective modification at the 3- and 5-positions. This allows for the systematic exploration of structure-activity relationships (SAR) aimed at optimizing potency and selectivity for target proteins. Its primary research value lies in streamlining the synthesis of potential therapeutic agents for oncology and inflammatory diseases, where kinase modulation is a well-validated strategy [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01479]. The 7,7-dimethyl substitution on the piperidine ring introduces conformational constraint, which can be leveraged to pre-organize the molecule for enhanced binding affinity and to improve metabolic stability in lead compounds.

Properties

Molecular Formula

C16H25N3O4

Molecular Weight

323.39 g/mol

IUPAC Name

5-O-tert-butyl 3-O-ethyl 7,7-dimethyl-4,6-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

InChI

InChI=1S/C16H25N3O4/c1-7-22-13(20)11-10-8-19(14(21)23-15(2,3)4)9-16(5,6)12(10)18-17-11/h7-9H2,1-6H3,(H,17,18)

InChI Key

UFXUMJNRMSJLPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1CN(CC2(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolo[4,3-c]pyridine Core

According to a patent (CN113264931B), the pyrazolo[4,3-c]pyridine derivative is prepared via a sequence starting from commercially available precursors through the following key steps:

  • Step 1: Reaction of a suitable piperidine derivative with diethyl oxalate under the action of lithium bis(trimethylsilyl)amide (a strong, non-nucleophilic base) to form an intermediate keto-ester compound.
  • Step 2: Cyclization with hydrazine hydrate to construct the pyrazole ring fused to the piperidine, forming the tetrahydro-pyrazolo[4,3-c]pyridine skeleton.
  • Step 3: Aromatic nucleophilic substitution with fluorobenzonitrile derivatives to introduce substituents at the nitrogen position.
  • Step 4: Further functional group transformations such as esterification and protection steps to install tert-butyl and ethyl ester groups at the 5 and 3 positions, respectively.

This method emphasizes the use of hydrazine hydrate for pyrazole ring construction and palladium-catalyzed reactions for functionalization, offering high atom economy and industrial scalability.

N-Alkylation for Functionalization

A key step in the preparation is the N-alkylation of the pyrazole nitrogen to introduce various alkyl groups with excellent regioselectivity. Rogacheva et al. describe the following procedure:

  • Starting from 5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate, the pyrazole nitrogen is alkylated using alkyl halides in the presence of sodium hydride in anhydrous toluene.
  • The reaction proceeds at room temperature over 6 hours with more than 99% regioselectivity for the N1-isomer.
  • After reaction completion, the mixture is washed sequentially with water, aqueous potassium carbonate, and aqueous citric acid, then dried and concentrated.
  • The process yields various N-alkylated derivatives (e.g., methyl, isopropyl) in high yields (75-95%) as white solids.

Conversion to Carboxylic Acids and Further Derivatives

Following N-alkylation, the esters can be hydrolyzed to carboxylic acids using potassium hydroxide in aqueous methanol. These acids can be converted into amides or aldehydes through reduction and oxidation steps, expanding the functional diversity of the molecule for further applications.

Alternative Synthetic Routes and Optimization

Additional research on pyrazolo[4,3-c]pyridine derivatives indicates:

  • Use of N-Boc-protected azetidine derivatives and Mitsunobu reaction conditions to build related pyrazole-containing scaffolds.
  • Optimization of nucleophilic substitution reactions using mesylates and iodides to improve regioisomer yields.
  • Employment of cesium carbonate in dimethylformamide (DMF) as a base for nucleophilic substitution to achieve better control over regioselectivity and product distribution.

Summary of Key Synthetic Parameters

Step Reagents/Conditions Yield (%) Notes
Pyrazole ring construction Hydrazine hydrate, ethanol/acidic system High Efficient cyclization
N-Alkylation Sodium hydride, alkyl halide, anhydrous toluene, RT 75–95 >99% regioselectivity for N1-isomer
Ester hydrolysis Potassium hydroxide, aqueous methanol Moderate Converts esters to acids
Aldehyde formation Lithium aluminum hydride reduction, manganese dioxide oxidation Moderate For further functionalization
Aromatic nucleophilic substitution Fluorobenzonitrile derivatives, palladium catalyst High Introduces aryl substituents

Analytical Characterization

The synthesized compounds are characterized by:

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl) 3-ethyl 7,7-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-(tert-Butyl) 3-ethyl 7,7-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl) 3-ethyl 7,7-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression, while in materials science, it may interact with other molecules to form stable structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazolo[4,3-c]pyridine Family

The compound shares core structural homology with derivatives reported in , which vary in substituents at position 1 (e.g., methyl, ethyl, isopropyl) and ester groups. Key analogues include:

Compound ID R1 R3 R5 Melting Point (°C) Yield (%) Molecular Weight (g/mol)
Target 7,7-dimethyl Ethyl tert-Butyl Not reported Not given ~352.4 (estimated)
6a 1-Methyl Ethyl tert-Butyl 124–124.5 95 310.2
6b 1-Ethyl Ethyl tert-Butyl 168–169 86 324.2
6c 1-Isopropyl Ethyl tert-Butyl 119–120 75 338.2
6d 1-(2-Methylpropyl) Ethyl tert-Butyl Oil 78 352.2

Key Observations :

  • Thermal Stability : Higher melting points in 6a–6c correlate with smaller R1 groups (e.g., methyl vs. isopropyl), suggesting enhanced crystallinity with less bulky substituents. The target compound’s melting point is unreported but may align with 6d (oil) due to similar molecular weight and branching .
  • Synthetic Efficiency : Yields for 6a–6d range from 75% to 95%, influenced by steric and electronic factors during alkylation. The target compound’s synthesis may face challenges due to its 7,7-dimethyl groups, though exact data are unavailable .
Comparison with Pyrazole Dicarboxylates

Pyrazole-based dicarboxylates (, compounds 6–9) differ in lacking the fused pyridine ring. For example:

  • Compound 6 : 5-tert-Butyl 3-ethyl 4-phenethyl-1H-pyrazole-3,5-dicarboxylate (m.p. 100–103°C, yield 79%).
  • Compound 9 : 3-tert-Butyl 5-ethyl 4-(4-methylpentyl)-1H-pyrazole-3,5-dicarboxylate (yield 86%, oil).

Key Differences :

  • Aromaticity: The pyrazolo-pyridine core in the target compound provides partial aromaticity, enhancing π-stacking interactions compared to non-fused pyrazoles .
  • Bioactivity : Pyrazolo-pyridines (e.g., 6a–6f) are prioritized in antimicrobial studies (), whereas pyrazole dicarboxylates are less explored for bioactivity .
Comparison with Tetrahydroimidazo[1,2-a]pyridines

and describe tetrahydroimidazo[1,2-a]pyridines, such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (m.p. 243–245°C, yield 51%) .

Divergences :

  • Functional Groups: The target compound lacks electron-withdrawing groups (e.g., nitro, cyano), resulting in lower polarity and higher lipophilicity (clogP ~2.8 vs. ~3.5 for the imidazo analogue).
  • Applications : Imidazo-pyridines are often explored for optoelectronic materials, whereas pyrazolo-pyridines are drug-discovery scaffolds .

Physicochemical and Spectroscopic Trends

  • NMR Shifts : In 6a–6d , the tert-butyl group resonates at δ ~1.41–1.46 ppm (<sup>1</sup>H) and ~79–80 ppm (<sup>13</sup>C), consistent with the target compound. The 7,7-dimethyl groups would likely appear as a singlet near δ 1.2–1.3 ppm (<sup>1</sup>H).
  • LC/MS Data : All analogues in show [M+H]<sup>+</sup> peaks within 310–352 m/z. The target compound’s molecular ion would align with 6d (352.2 m/z) .

Biological Activity

5-(tert-Butyl) 3-ethyl 7,7-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C15H23N3O4
  • Molecular Weight : 309.37 g/mol
  • CAS Number : 1142210-81-8
  • IUPAC Name : 5-(tert-butyl) 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which facilitate the rapid assembly of complex molecules. Various synthetic routes have been explored to optimize yield and purity. For instance, one study reported a method yielding high regioselectivity in the formation of pyrazolo[4,3-c]pyridines through a Povarov-type reaction involving indazol-5-amines and aldehydes .

Biological Activity

The biological activity of this compound has been assessed in several studies:

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[4,3-c]pyridines exhibit significant antimicrobial properties. In particular:

  • Inhibition of Mycobacterium tuberculosis : Compounds within this class have shown inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) around 26.7 µM .

Antiviral Activity

Some derivatives demonstrate antiviral effects:

  • Hepatitis B Virus : The compound has been noted for its capacity to block hepatitis B viral capsid assembly, indicating potential for treating viral infections .

Antiparasitic Activity

The compound has also displayed activity against various parasites:

  • Antitriposomal Activity : Certain analogs inhibit protein-protein interactions in parasite cells at nanomolar concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies have shown that modifications in the molecular structure can enhance biological activity:

  • Substituents on the Pyrazole Ring : Variations in substituents can lead to significant changes in binding affinity and biological effectiveness against targeted pathogens .

Case Studies

  • Study on ESKAPE Pathogens : A series of compounds derived from pyrazolo[4,3-c]pyridines were tested against ESKAPE pathogens. The results indicated promising antimicrobial activity with some derivatives showing potent effects against resistant strains .
  • Toxicity Assessment : In vitro toxicity assays revealed that while some compounds exhibited strong biological activity, they also required careful evaluation for cytotoxic effects to ensure safety profiles suitable for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.